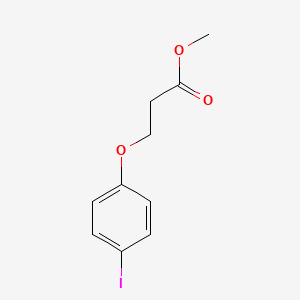

Methyl 3-(4-iodophenoxy)propanoate

Description

Methyl 3-(4-iodophenoxy)propanoate is an organic ester characterized by a propanoate backbone substituted with a 4-iodophenoxy group. Its molecular structure includes an iodine atom at the para position of the phenoxy ring, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name |

methyl 3-(4-iodophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZPBRDNLFERPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-iodophenoxy)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodophenoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives where the iodine atom is replaced by the nucleophile.

Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Reduction Reactions: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(4-iodophenoxy)propanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-iodophenoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Methyl 3-(4-iodophenoxy)propanoate with structurally related compounds, emphasizing substituent effects, synthesis, and properties.

Methyl 3-(4-methoxyphenoxy)propanoate (CAS 69882-69-5)

- Structure : Differs by replacing iodine with a methoxy (-OCH₃) group at the para position.

- Key Properties: The methoxy group is electron-donating, enhancing the phenoxy ring’s electron density compared to the electron-withdrawing iodine in the target compound. This difference influences reactivity in electrophilic substitutions.

- Commercial Availability : Widely available from multiple suppliers, indicating its utility in industrial applications .

- Synthesis: Not detailed in the evidence, but analogous esters are typically synthesized via esterification or nucleophilic substitution.

Methyl 3-(4-(benzyloxy)phenyl)propanoate

- Structure: Features a benzyloxy (-OCH₂C₆H₅) group on the phenyl ring instead of the phenoxy-linked iodine.

- Synthesis: Prepared via benzylation of methyl 3-(4-hydroxyphenyl)propanoate with 99% yield, demonstrating efficient protection of phenolic hydroxyl groups .

- Applications : Likely used as an intermediate in organic synthesis due to the stability of the benzyloxy group.

Methyl 3-(4-iodophenyl)propanoate

- Structure : Lacks the oxygen bridge, with iodine directly attached to the phenyl ring.

- Similarity scores (0.82) suggest structural resemblance but distinct physicochemical behavior .

Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate

- Structure : Substituted with a nitrobenzyloxy group, introducing strong electron-withdrawing effects.

- Crystallography : Single-crystal X-ray data confirm its planar aromatic system, with a mean C–C bond length of 0.003 Å and an R factor of 0.044 .

- Reactivity : The nitro group facilitates reduction or displacement reactions, unlike the iodine in the target compound.

Methyl 3-(4-methoxy-2-nitrophenyl)propanoate

- Structure : Combines methoxy (para) and nitro (ortho) substituents, creating regiochemical complexity.

- Spectroscopy : ¹H and ¹³C NMR data () highlight deshielding effects due to the nitro group, a contrast to the iodine’s inductive effects in the target compound.

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Iodine’s electron-withdrawing nature and large atomic radius distinguish this compound from methoxy or benzyloxy analogs, impacting reactivity in cross-coupling reactions .

- Commercial Viability : Methoxy-substituted derivatives are more readily available, highlighting a gap in the market for iodinated variants .

Biological Activity

Methyl 3-(4-iodophenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry and agricultural research.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C10H11IO2

- Molecular Weight : 290.10 g/mol

The compound features a propanoate group attached to a 4-iodophenyl moiety, characterized by the iodine atom's presence at the para position relative to the propanoate group. This unique structure contributes to its distinct chemical properties, including enhanced reactivity and potential biological activity.

Synthesis

Several synthetic routes have been documented for the preparation of this compound, showcasing versatility depending on available starting materials and desired purity levels. The synthesis generally involves:

- Formation of the iodophenol derivative : Starting with phenol derivatives, iodine is introduced at the para position.

- Esterification : The iodophenol is reacted with methyl propanoate in the presence of a catalyst to form the final product.

Medicinal Applications

This compound has shown promise in various biological assays:

- Anticancer Activity : Research indicates that derivatives of iodinated phenols can exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of breast cancer cells (MCF-7), suggesting potential applications in cancer therapy .

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This interaction implies potential implications for pharmacokinetics and toxicology .

Agricultural Research

In agricultural applications, this compound has been investigated for its effects on plant growth:

- Growth Modulation : Studies have shown that this compound can modulate plant growth by influencing secondary metabolite accumulation in species like Perilla frutescens. It has been observed to reduce primary root growth while promoting lateral root development, indicating its role in altering metabolic pathways .

Case Study 1: Anticancer Effects

A study conducted on breast cancer cell lines demonstrated that this compound derivatives exhibited significant cytotoxicity. The uptake of radioiodinated derivatives in MCF-7 cells was measured, showing an uptake rate of approximately 49% within an hour of incubation. This suggests that such compounds could be developed into radiopharmaceuticals for targeted cancer therapy .

| Compound | Uptake Rate (%) | Cell Line |

|---|---|---|

| This compound | 49 ± 0.7 | MCF-7 |

Case Study 2: Plant Growth Regulation

In a controlled experiment with Perilla frutescens, treatment with this compound resulted in enhanced lateral root formation while inhibiting primary root elongation. This dual effect suggests a complex mechanism of action where the compound modulates auxin signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.